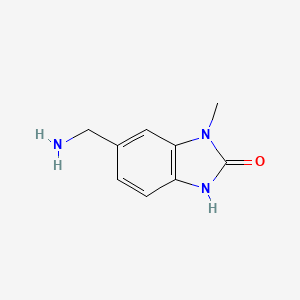![molecular formula C11H11N3O B13461776 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine CAS No. 894803-56-6](/img/structure/B13461776.png)
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining furan and pyrazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine typically involves multi-step reactions. One common method includes the cyclization of pyrazolone intermediates with phenylglyoxal monohydrate through a Knoevenagel condensation, followed by a Michael addition of amine, intramolecular cyclization, and dehydration . Another approach involves the silver(I) ion-mediated ring-closure reaction of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles .
Industrial Production Methods
Techniques such as microwave irradiation and green chemistry approaches may be employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Aplicaciones Científicas De Investigación
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-furo[2,3-c]pyrazole: Structurally similar but with different substitution patterns.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in medicinal chemistry.
Benzo[b]furan: Shares the furan ring but differs in the fused ring system.
Uniqueness
2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system combining furan and pyrazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
894803-56-6 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-phenyl-4,6-dihydrofuro[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2 |
Clave InChI |
QSUVDOJVTRNLPK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N(N=C2CO1)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13461695.png)
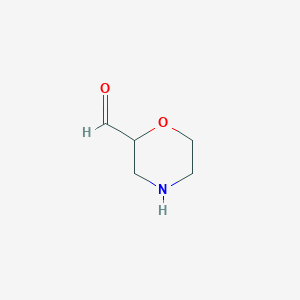
![(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13461700.png)
![1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13461706.png)
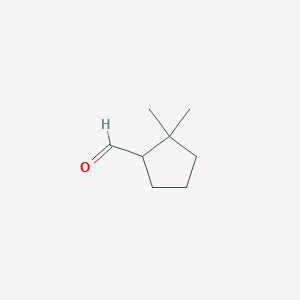
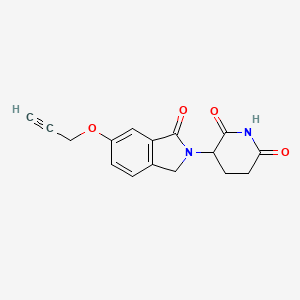

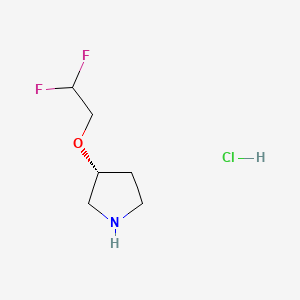
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
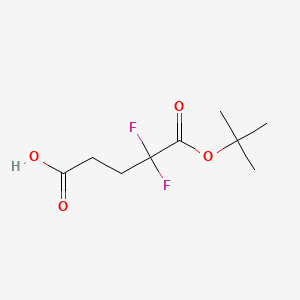
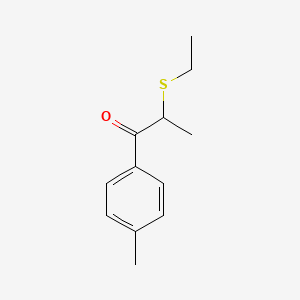
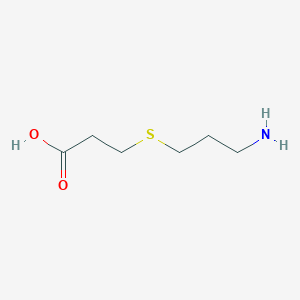
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
